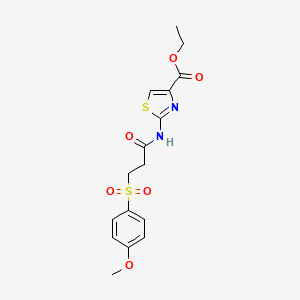

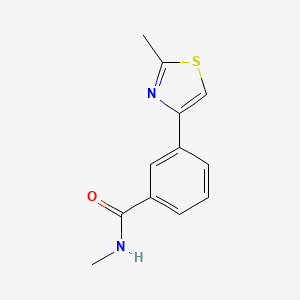

![molecular formula C18H20N2O4S2 B2431029 2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886936-94-3](/img/structure/B2431029.png)

2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzo[b]thiophene . It is a potential class of biologically active compounds . It is offered by Benchchem for CAS No. 886937-47-9.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves introducing different substituents on the 4-position of the benzo[b]thiophene ring . A synthetic campaign has been conducted to prepare the designed compounds for biological evaluation .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique

Heterocyclic Synthesis

The compound 2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a key precursor in the synthesis of various heterocyclic compounds. It has been utilized in the production of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the development of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds have significant implications in the field of medicinal chemistry, offering potential for the development of new therapeutic agents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Inhibition of Cell Adhesion Molecules

Research has demonstrated that derivatives of benzo[b]thiophene, including this compound, can inhibit the expression of E-selectin, ICAM-1, and VCAM-1 on the surface of endothelial cells. This inhibition decreases the adherence of neutrophils to activated endothelial cells, suggesting potential anti-inflammatory properties that could be leveraged in the development of treatments for various inflammatory diseases (Boschelli et al., 1995).

Mécanisme D'action

Target of Action

The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that plays a crucial role in the innate immune response .

Mode of Action

This compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds , a π-π stacking interaction , and a π-cation interaction . This interaction activates the STING protein, triggering the IRF and NF-κB pathways .

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-2-26(23,24)12-9-7-11(8-10-12)17(22)20-18-15(16(19)21)13-5-3-4-6-14(13)25-18/h7-10H,2-6H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSBRRZIYJMERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

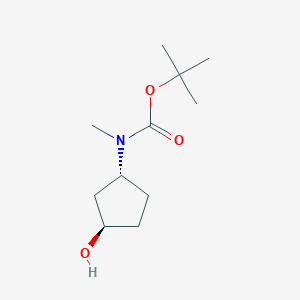

![(E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine](/img/structure/B2430948.png)

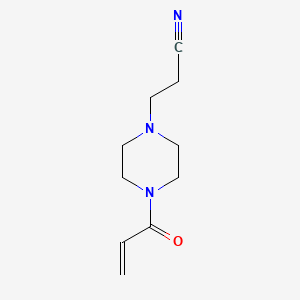

![(NE)-N-[(1,4-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2430949.png)

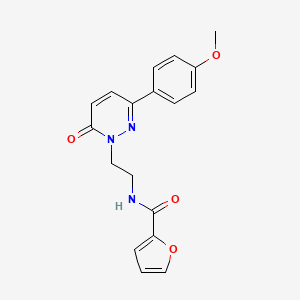

![N-cycloheptyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430956.png)

![3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2430958.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2430961.png)

![N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)butanamide](/img/structure/B2430967.png)